(3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol
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Overview
Description
Mechanism of Action
Target of Action
, suggesting potential targets could be bacterial cells or specific enzymes within these cells.
Biochemical Pathways
, suggesting that they may interfere with essential bacterial biochemical pathways. The downstream effects of this interference could include inhibition of bacterial growth or viability.
Result of Action
, suggesting that the compound may have similar effects. This could include inhibition of bacterial growth or viability.
Biochemical Analysis
Biochemical Properties
The biochemical properties of (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol are not well-studied. It’s known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is yet to be fully understood .
Molecular Mechanism
The molecular mechanism of action of this compound is not well understood. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol typically involves the annulation of a benzoxazine ring to an arene scaffold .
Industrial Production Methods: the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions:
Esterification: The methanol group can react with carboxylic acids to form esters.
Substitution: The benzoxazine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Esterification: Carboxylic acids and acid catalysts such as sulfuric acid (H2SO4) are commonly used.
Substitution: Electrophiles such as alkyl halides and nucleophiles like amines can be used under appropriate conditions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Esterification: Esters.
Substitution: Various substituted benzoxazine derivatives.
Scientific Research Applications
Chemistry: (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol is used as a building block in the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity .
Biology and Medicine: This compound has been studied for its potential as a potassium channel activator and anti-inflammatory agent . It has shown promise in the development of new therapeutic agents for conditions such as hypertension and inflammation .
Comparison with Similar Compounds
3,4-dihydro-2H-1,3-benzoxazines: These compounds share a similar benzoxazine ring structure but differ in the position and type of substituents.
2H-1,4-benzoxazin-3(4H)-one: This compound has an oxo group at the 3rd position, making it structurally similar but functionally different.
Properties
CAS No. |
1709825-35-3 |
---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-5-ylmethanol |
InChI |
InChI=1S/C9H11NO2/c11-6-7-2-1-3-8-9(7)10-4-5-12-8/h1-3,10-11H,4-6H2 |
InChI Key |
PFNAQMAQQWVXIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC(=C2N1)CO |
Purity |
95 |
Origin of Product |
United States |
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